molecular formula C9H16N2O2 B076082 2-cyano-N-(3-isopropoxypropyl)acetamide CAS No. 15029-49-9

2-cyano-N-(3-isopropoxypropyl)acetamide

Cat. No. B076082
CAS RN: 15029-49-9
M. Wt: 184.24 g/mol
InChI Key: JNBXIQGNRWMCOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-cyano-N-(3-isopropoxypropyl)acetamide typically involves multi-step chemical reactions starting from cyanoacetic acid. For example, 3-Hydroxy-2-cyanoalk-2-enamides and related compounds have been synthesized in three steps from cyanoacetic acid. Their synthesis showcases the versatility of cyanoacetic acid as a precursor for various cyano and acetamide derivatives (Papageorgiou et al., 1998).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-cyano-N-(3-isopropoxypropyl)acetamide, such as 2-cyano-2-(tetrahydrofuran-2-ylidene)- and 2-cyano-2-(tetrahydropyran-2-ylidene)acetamides, has been thoroughly investigated. Studies using X-ray crystallography and 1H-NMR ROESY spectroscopy at room temperature revealed that these compounds adopt an extended conformation stabilized by strong intramolecular bonds in solid state and solution (Papageorgiou et al., 1998).

Chemical Reactions and Properties

The chemical reactivity of related cyan-acetamides demonstrates their potential in synthesizing various chemical structures. For instance, the reaction between substituted cyan-acetamides and gaseous methylnitrite in the presence of a base yields cyanoximes with high efficiency. This reactivity highlights the versatility of cyan-acetamides in chemical synthesis and their potential utility in generating novel compounds (Ratcliff et al., 2012).

Scientific Research Applications

Cyanoacetylation of Amines

  • Scientific Field: Organic Chemistry
  • Application Summary: Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
  • Methods of Application: The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds .
  • Results or Outcomes: The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . In addition, the diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .

properties

IUPAC Name

2-cyano-N-(3-propan-2-yloxypropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-8(2)13-7-3-6-11-9(12)4-5-10/h8H,3-4,6-7H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBXIQGNRWMCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20429335
Record name 2-cyano-N-(3-isopropoxypropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(3-isopropoxypropyl)acetamide

CAS RN

15029-49-9
Record name 2-cyano-N-(3-isopropoxypropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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